1,4,5,6-Tetrahydro-3-pyridinecarbonitrile
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Overview
Description
1,4,5,6-Tetrahydro-3-pyridinecarbonitrile is an organic compound with the molecular formula C6H8N2. It is a colorless to pale yellow liquid with a bitter taste and is known for its volatility at room temperature. This compound is characterized by the presence of both pyridine and carbonitrile functional groups, which contribute to its reactivity .
Preparation Methods
1,4,5,6-Tetrahydro-3-pyridinecarbonitrile can be synthesized through various methods. One common synthetic route involves the reaction of pyridine with chloroacetonitrile under appropriate conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve optimization of this reaction to increase yield and purity.
Chemical Reactions Analysis
1,4,5,6-Tetrahydro-3-pyridinecarbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4,5,6-Tetrahydro-3-pyridinecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: Researchers use it to study the effects of pyridine derivatives on biological systems.
Industry: This compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,4,5,6-Tetrahydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The presence of the pyridine and carbonitrile groups allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
1,4,5,6-Tetrahydro-3-pyridinecarbonitrile can be compared with other similar compounds such as:
3-Pyridinecarbonitrile: Similar in structure but lacks the tetrahydro component.
4-Pyridinecarbonitrile: Another isomer with different reactivity.
Nicotinonitrile: A related compound with distinct applications. The uniqueness of this compound lies in its specific functional groups and the resulting reactivity, making it valuable for various synthetic and research applications.
Properties
IUPAC Name |
1,2,3,4-tetrahydropyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-4-6-2-1-3-8-5-6/h5,8H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFYMNQYYJQPRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CNC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341313 |
Source
|
Record name | 1,4,5,6-Tetrahydro-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7492-87-7 |
Source
|
Record name | 1,4,5,6-Tetrahydro-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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